Cas no 1196153-78-2 (2-methoxy-5-(prop-2-yn-1-yl)pyridine)

2-Methoxy-5-(prop-2-yn-1-yl)pyridine is a versatile pyridine derivative characterized by its methoxy and propargyl functional groups. The compound's structure offers reactivity at both the alkyne and aromatic positions, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and cycloadditions. Its methoxy group enhances electron density, facilitating electrophilic substitutions, while the propargyl moiety enables click chemistry applications. This compound is useful in pharmaceutical and agrochemical research for constructing complex heterocycles. High purity grades ensure consistent performance in catalytic and medicinal chemistry workflows. Its stability under standard conditions allows for straightforward handling and storage.
2-methoxy-5-(prop-2-yn-1-yl)pyridine structure
1196153-78-2 structure
Product Name:2-methoxy-5-(prop-2-yn-1-yl)pyridine
CAS No:1196153-78-2
MF:C9H9NO
MW:147.173862218857
CID:2616591
PubChem ID:72212465
Update Time:2025-06-10

2-methoxy-5-(prop-2-yn-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-5-prop-2-ynylpyridine
    • 2-methoxy-5-(prop-2-yn-1-yl)pyridine
    • EN300-1839049
    • AB69167
    • 1196153-78-2
    • 2-METHOXY-5-(PROP-2-YNYL)PYRIDINE
    • Inchi: 1S/C9H9NO/c1-3-4-8-5-6-9(11-2)10-7-8/h1,5-7H,4H2,2H3
    • InChI Key: XUYUFAHMCCCPRY-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C=N1)CC#C

Computed Properties

  • Exact Mass: 147.068413911Da
  • Monoisotopic Mass: 147.068413911Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 2-methoxy-5-(prop-2-yn-1-yl)pyridine

Recent Advances in the Study of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (CAS: 1196153-78-2) in Chemical Biology and Pharmaceutical Research

The compound 2-methoxy-5-(prop-2-yn-1-yl)pyridine (CAS: 1196153-78-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyridine core with methoxy and propargyl substituents, has demonstrated versatile applications in medicinal chemistry, particularly in the development of targeted therapies and chemical probes. Recent studies have explored its potential as a building block for covalent inhibitors and its role in bioorthogonal chemistry applications.

Structural analysis of 1196153-78-2 reveals that the propargyl group provides a reactive handle for click chemistry modifications, while the methoxy-substituted pyridine moiety offers opportunities for hydrogen bonding and π-stacking interactions. This dual functionality has made the compound particularly valuable in PROTAC (proteolysis targeting chimera) design, where researchers have utilized it as a linker component connecting target-binding and E3 ligase-recruiting moieties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in improving cellular permeability of PROTAC molecules targeting bromodomain proteins.

In the field of kinase inhibitor development, 2-methoxy-5-(prop-2-yn-1-yl)pyridine has shown promise as a scaffold for covalent inhibitors. Research from the University of California, San Francisco (2024) reported its incorporation into selective EGFR inhibitors, where the propargyl group was modified to target a specific cysteine residue in the ATP-binding pocket. The study achieved remarkable selectivity profiles, with lead compounds showing >100-fold selectivity over other kinases in the panel.

Recent synthetic methodology developments have expanded access to 1196153-78-2 derivatives. A 2024 Nature Protocols paper detailed an efficient three-step synthesis from commercially available 2-methoxy-5-bromopyridine, featuring a Sonogashira coupling as the key step with yields exceeding 85%. This improved synthetic route has facilitated broader investigation of structure-activity relationships, particularly in modifying the propargyl terminus for various applications.

The compound's utility in chemical biology has been further demonstrated in live-cell imaging applications. Researchers at MIT (2023) developed a series of fluorescent probes based on 2-methoxy-5-(prop-2-yn-1-yl)pyridine that enabled real-time visualization of intracellular copper dynamics. The methoxy group was found to be crucial for maintaining probe stability in biological systems, while the alkyne handle allowed for subsequent bioorthogonal labeling with azide-containing fluorophores.

Pharmacokinetic studies of 1196153-78-2 derivatives have revealed interesting properties. The pyridine nitrogen contributes to favorable solubility profiles, while the propargyl group appears to enhance membrane permeability. A recent ADMET study (Journal of Pharmaceutical Sciences, 2024) reported that derivatives maintain good metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes for most tested compounds.

Looking forward, the unique properties of 2-methoxy-5-(prop-2-yn-1-yl)pyridine position it as a valuable tool in emerging therapeutic modalities. Current research directions include its application in targeted protein degradation, covalent inhibitor design, and as a versatile scaffold for chemical probe development. The compound's combination of synthetic accessibility, derivatization potential, and favorable physicochemical properties suggests it will remain an important building block in medicinal chemistry for years to come.

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